molecular formula C23H24N2O B2411001 1-(9H-carbazol-9-yl)-3-[(3,5-dimethylphenyl)amino]propan-2-ol CAS No. 313268-22-3

1-(9H-carbazol-9-yl)-3-[(3,5-dimethylphenyl)amino]propan-2-ol

Cat. No. B2411001
CAS RN: 313268-22-3
M. Wt: 344.458
InChI Key: KOSSOAAZVLVWJS-UHFFFAOYSA-N
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Description

1-(9H-carbazol-9-yl)-3-[(3,5-dimethylphenyl)amino]propan-2-ol is a chemical compound that is commonly used in scientific research. It is a beta-adrenergic receptor agonist that is used to study the biochemical and physiological effects of beta-adrenergic receptor activation.

Scientific Research Applications

  • Antifungal and Antibacterial Applications : A study described the synthesis and biological evaluation of novel hybrid molecules involving 1,2,3-triazolyl β-hydroxy alkyl/carbazole for use as antifungal agents. These compounds, including a variant with a structure similar to the queried compound, exhibited potent antifungal activity against various pathogenic fungal strains and also showed some antibacterial properties (Rad et al., 2016).

  • Antitumor Applications : Research on 9-hydroxy-5-methyl-(and 5,6-dimethyl)-6H-pyrido[4,3-b]carbazole-1-N- [(dialkylamino)alkyl]carboxamides, a series of antitumor olivacine derivatives, demonstrated their high cytotoxicity for cultured tumor cells and good antitumor activity in vivo. These compounds are structurally related to the queried compound and highlight its potential in cancer research (Jasztold-Howorko et al., 1994).

  • Chemical Synthesis and Computational Studies : The condensation of 1,3-diaminopropan-2-ol with 9-ethyl-9H-carbazole-3-carbaldehyde produced a compound structurally similar to the queried compound. This study involved physical analysis and computational studies, providing insights into the structural and electronic properties of such compounds (Warad et al., 2018).

  • Multipotent Chaperone Applications : A derivative of the queried compound, discovered during the optimization of anti-prion activity compounds, showed potent anti-prion, anti-cancer, and anti-influenza virus activities, demonstrating the compound's potential as a multipotent lead compound for multiple diseases (Yamashita et al., 2020).

  • Synthesis and Antimicrobial Activities : A study explored the use of 9H-carbazole as a precursor to prepare new heterocyclic derivatives with antimicrobial properties. The derivatives showed promising antimicrobial agent potential, which is relevant to the structure of the queried compound (Salih et al., 2016).

properties

IUPAC Name

1-carbazol-9-yl-3-(3,5-dimethylanilino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O/c1-16-11-17(2)13-18(12-16)24-14-19(26)15-25-22-9-5-3-7-20(22)21-8-4-6-10-23(21)25/h3-13,19,24,26H,14-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOSSOAAZVLVWJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(9H-carbazol-9-yl)-3-[(3,5-dimethylphenyl)amino]propan-2-ol

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